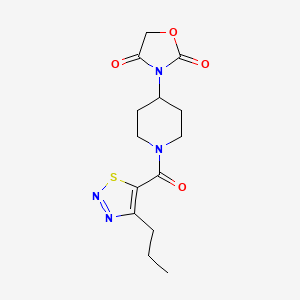

![molecular formula C18H17N3O3 B2948621 N~3~-(4-ethylbenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide CAS No. 1251708-80-1](/img/structure/B2948621.png)

N~3~-(4-ethylbenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N~3~-(4-ethylbenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide” is a derivative of 1,8-naphthyridine . 1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have wide applicability in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of 1,8-naphthyridines has been achieved through various methods including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Aplicaciones Científicas De Investigación

Cytotoxicity and Anticancer Properties

- Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which share a structural resemblance to the compound , have shown potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma (LLTC). Some compounds achieved IC50 values <10 nM, indicating their potential as potent anticancer agents (Deady et al., 2005).

- Another study on carboxamide derivatives of benzo[b][1,6]naphthyridines revealed growth inhibitory properties against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. The potent cytotoxic nature of these compounds underscores their therapeutic potential in cancer treatment (Deady et al., 2003).

Novel Synthetic Pathways and Chemical Properties

- Research into novel annulated products from aminonaphthyridinones, including carboxamide derivatives, has contributed to the development of new heterocyclic systems. This work not only expands the chemical space of naphthyridine derivatives but also explores their reactivity and potential applications in diverse fields (Deady & Devine, 2006).

- A study focusing on the synthesis and structural characterization of isomeric enaminones provides insights into the chemical diversity and reactivity of compounds structurally related to N

3-(4-ethylbenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide. Such research highlights the complex chemistry of naphthyridine derivatives and their potential utility in various scientific applications (Brbot-Šaranović et al., 2001).

Chemiluminescence and Analytical Applications

- The development and validation of sensitive LC-MS methods for the determination of anticancer agents, including those structurally related to the compound of interest, underscore the importance of these compounds in pharmacokinetic studies and drug monitoring. Such analytical techniques are vital for assessing the bioavailability and efficacy of potential therapeutic agents (Lukka et al., 2008).

Propiedades

IUPAC Name |

N-[(4-ethylphenyl)methyl]-4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-2-11-5-7-12(8-6-11)10-20-17(23)14-15(22)13-4-3-9-19-16(13)21-18(14)24/h3-9H,2,10H2,1H3,(H,20,23)(H2,19,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDFUEHSAXZTQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(NC2=O)N=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylbenzyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2948539.png)

![1-[(4-Aminophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B2948543.png)

![1-[4-(Aminomethyl)phenyl]-3,3-dimethylurea](/img/structure/B2948545.png)

![3-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2948546.png)

![3-(4-chloro-1H-pyrazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2948547.png)

![ethyl 4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B2948549.png)

![(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2948553.png)

![Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2948559.png)

![4-chloro-2-pyrimidin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2948560.png)

![3-[[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2948561.png)